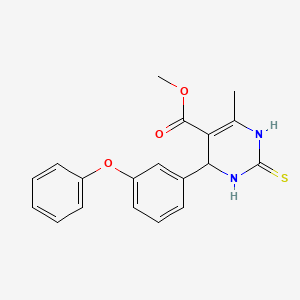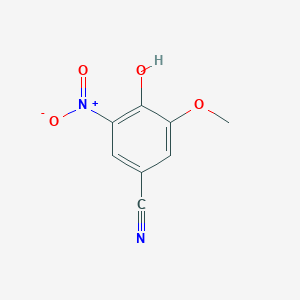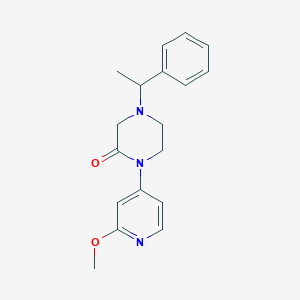![molecular formula C11H9ClN2O B2654699 N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide CAS No. 2396580-24-6](/img/structure/B2654699.png)
N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide” is a chemical compound with the molecular formula C13H15ClN2O and a molecular weight of 250.72 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide” is defined by its molecular formula, C13H15ClN2O . Unfortunately, the specific structural details or 3D conformation are not provided in the available resources.Physical And Chemical Properties Analysis
“N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide” is a solid substance . It has a molecular weight of 250.72 . The melting point is reported to be between 116 - 118 degrees Celsius .Applications De Recherche Scientifique
Mitosis Inhibition in Plant Cells
The study by Merlin et al. (1987) explored a series of benzamide derivatives, finding that certain compounds effectively inhibit mitosis in plant cells at low concentrations. This research suggests potential applications in agriculture for controlling weed growth or studying cell division mechanisms in plants (Merlin, Nurit, Ravanel, Bastide, Coste, & Tissut, 1987).
Anticonvulsant Enaminones
Kubicki et al. (2000) analyzed the crystal structures of three enaminone compounds, revealing insights into their potential as anticonvulsants. These structural analyses contribute to understanding how such compounds can be optimized for therapeutic use in epilepsy treatment (Kubicki, Bassyouni, & Codding, 2000).
Cyclization of N-Vinylic α-Chloro-α-Thioacetamides
Ishibashi et al. (1995) discovered that N-vinylic α-chloro-α-thioacetamides cyclize without a catalyst, forming β- and γ-lactams. This uncatalyzed reaction opens new avenues for synthesizing complex organic structures, which could have implications in drug synthesis and organic chemistry research (Ishibashi, Nakaharu, Nishimura, Nishikawa, Kameoka, & Ikeda, 1995).
Enaminones as Therapeutic Pharmacophores
Research by Eddington et al. (2000) on enaminones highlighted their broad therapeutic potential, including anticonvulsant properties. This work underlines the significance of enaminones in developing new treatments for neurological conditions (Eddington, Cox, Roberts, Stables, Powell, & Scott, 2000).
Synthesis and Properties of Aromatic Polyamides and Polyimides
Yang and Lin (1994) used N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl] phthalimidine to synthesize polyamides and polyimides with high solubility and thermal stability. These materials could have applications in high-performance polymers for industrial use (Yang & Lin, 1994).
Synthesis of Allylamides from Allyl Halides
Ueda and Mori (2004) developed a method to synthesize 4-phenylbut-3-enamide from 3-chloroprop-2-enylbenzene, demonstrating a novel approach to constructing complex amide structures that could be useful in pharmaceutical synthesis (Ueda & Mori, 2004).
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain hazards. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These suggest that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 , which include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place .
Propriétés
IUPAC Name |
N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-2-11(15)14-9-3-4-10(12)8(7-9)5-6-13/h2-4,7H,1,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVSPSPHDGLNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)Cl)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2654616.png)
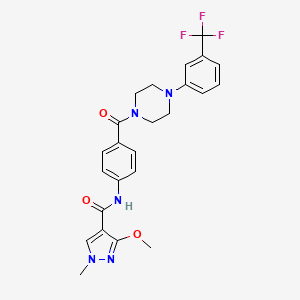
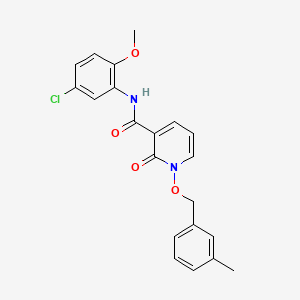

![N-[(4-benzyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2654623.png)
![N-(4-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2654627.png)
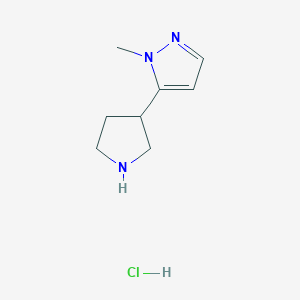
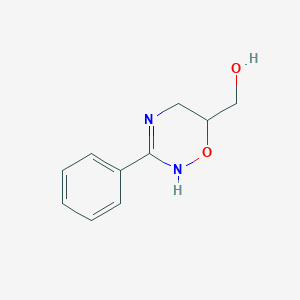
![2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2654633.png)
